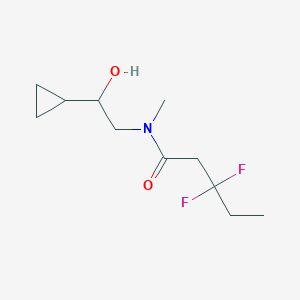
N-(2-cyclopropyl-2-hydroxyethyl)-3,3-difluoro-N-methylpentanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-cyclopropyl-2-hydroxyethyl)-3,3-difluoro-N-methylpentanamide, also known as CX-5461, is a small molecule inhibitor that targets RNA polymerase I transcription. It has been found to have anti-tumor activity in various cancers, including breast, ovarian, and pancreatic cancer.
Wirkmechanismus
N-(2-cyclopropyl-2-hydroxyethyl)-3,3-difluoro-N-methylpentanamide targets RNA polymerase I transcription by binding to the DNA template and inhibiting the elongation of RNA transcripts. This leads to the accumulation of DNA damage and activation of the p53 pathway, which ultimately leads to apoptosis in cancer cells. This compound has been found to selectively target cancer cells that are dependent on RNA polymerase I transcription, making it a promising therapeutic agent for cancer treatment.
Biochemical and Physiological Effects
This compound has been found to have anti-tumor activity in various cancers, including breast, ovarian, and pancreatic cancer. It has been shown to induce DNA damage and activate the p53 pathway, leading to apoptosis in cancer cells. This compound has also been found to sensitize cancer cells to other chemotherapeutic agents, making it a promising candidate for combination therapy. However, this compound has also been found to have off-target effects, leading to toxicity in normal cells. Further research is needed to determine the optimal dosage and administration of this compound for cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-cyclopropyl-2-hydroxyethyl)-3,3-difluoro-N-methylpentanamide has several advantages for lab experiments. It has been extensively studied for its anti-tumor activity in various cancers, making it a well-established tool for cancer research. This compound has also been found to sensitize cancer cells to other chemotherapeutic agents, making it a valuable candidate for combination therapy. However, this compound has limitations for lab experiments. It has been found to have off-target effects, leading to toxicity in normal cells. Further research is needed to determine the optimal dosage and administration of this compound for cancer treatment.
Zukünftige Richtungen
There are several future directions for research on N-(2-cyclopropyl-2-hydroxyethyl)-3,3-difluoro-N-methylpentanamide. One direction is to further investigate the mechanism of action of this compound and its selectivity for cancer cells. This will provide a better understanding of the anti-tumor activity of this compound and its potential for cancer treatment. Another direction is to investigate the combination therapy of this compound with other chemotherapeutic agents. This will provide insight into the synergistic effects of this compound and other drugs for cancer treatment. Additionally, further research is needed to determine the optimal dosage and administration of this compound for cancer treatment. This will provide a better understanding of the toxicity and efficacy of this compound in cancer patients.
Synthesemethoden
The synthesis of N-(2-cyclopropyl-2-hydroxyethyl)-3,3-difluoro-N-methylpentanamide involves a multistep process that includes the reaction of 2-cyclopropyl-2-hydroxyethanol and 3,3-difluoro-N-methylpentanamide in the presence of a base. The resulting product is then subjected to a series of purification steps to obtain the final compound. The synthesis of this compound is a complex process that requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
N-(2-cyclopropyl-2-hydroxyethyl)-3,3-difluoro-N-methylpentanamide has been extensively studied for its anti-tumor activity in various cancers. It has been found to selectively target cancer cells that are dependent on RNA polymerase I transcription for survival. This compound has been shown to induce DNA damage and activate the p53 pathway, leading to apoptosis in cancer cells. It has also been found to sensitize cancer cells to other chemotherapeutic agents, making it a promising candidate for combination therapy.
Eigenschaften
IUPAC Name |
N-(2-cyclopropyl-2-hydroxyethyl)-3,3-difluoro-N-methylpentanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19F2NO2/c1-3-11(12,13)6-10(16)14(2)7-9(15)8-4-5-8/h8-9,15H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBWJTXDGBHCGJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC(=O)N(C)CC(C1CC1)O)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[4,4-Difluoro-2-(hydroxymethyl)pyrrolidine-1-carbonyl]-1,5,6,7,8,9-hexahydrocyclohepta[b]pyridin-2-one](/img/structure/B7358734.png)
![N-[(1-methylbenzimidazol-2-yl)methyl]-1-(1-methylpyrazol-3-yl)pyrrolidin-3-amine](/img/structure/B7358741.png)
![6-methoxy-N-[2-(oxolan-3-ylmethyl)pyrazol-3-yl]spiro[1,3-dihydroisoquinoline-4,1'-cyclopropane]-2-carboxamide](/img/structure/B7358749.png)
![3-(1H-indazol-6-ylmethylamino)-1-[(2-methylpyrimidin-4-yl)methyl]piperidin-2-one](/img/structure/B7358757.png)
![3-[4-(hydroxymethyl)triazol-1-yl]-N-(5,6,7,8-tetrahydroisoquinolin-3-yl)piperidine-1-carboxamide](/img/structure/B7358764.png)

![[2-Fluoro-5-(trifluoromethyl)phenyl]-[2-methyl-2-(2-methylpropyl)pyrrolidin-1-yl]methanone](/img/structure/B7358789.png)
![[4-(2,2,2-Trifluoroethyl)morpholin-3-yl]-[4-(2,4,4-trimethylpentan-2-yl)piperazin-1-yl]methanone](/img/structure/B7358794.png)
![2-(5,5,8,8-Tetramethyl-6,7-dihydronaphthalene-2-carbonyl)-7-oxa-2,5-diazaspiro[3.5]nonan-6-one](/img/structure/B7358804.png)
![N-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]-2-[(3-nitrophenyl)carbamoylamino]acetamide](/img/structure/B7358809.png)
![N-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-2-[(3-nitrophenyl)carbamoylamino]acetamide](/img/structure/B7358813.png)
![5-Iodo-2-[(5-propan-2-yl-1,3-oxazol-2-yl)methyl]pyridazin-3-one](/img/structure/B7358817.png)
![2-[(2-cyclohexylacetyl)amino]-N-(2-methyl-3-oxo-1,4-dihydroisoquinolin-4-yl)propanamide](/img/structure/B7358818.png)
